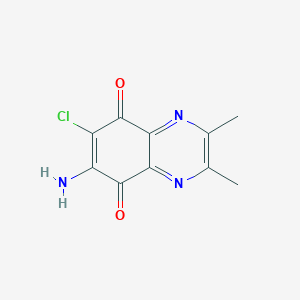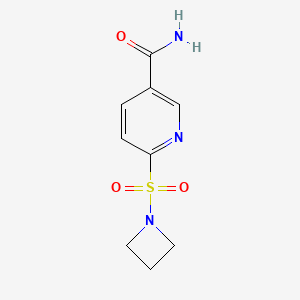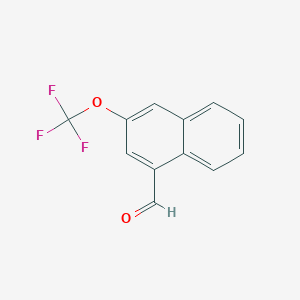![molecular formula C11H12BrN B11871364 6'-Bromospiro[cyclobutane-1,3'-indoline]](/img/structure/B11871364.png)
6'-Bromospiro[cyclobutane-1,3'-indoline]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-Bromospiro[cyclobutane-1,3’-indoline] is a chemical compound with the molecular formula C11H12BrN and a molecular weight of 238.12 g/mol It is characterized by a spirocyclic structure, which includes a bromine atom attached to the indoline moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6'-Bromspiro[cyclobutan-1,3'-indolin] beinhaltet typischerweise die Reaktion von Indolinderivaten mit Bromierungsmitteln unter kontrollierten Bedingungen. Eine übliche Methode beinhaltet die Verwendung von N-Bromsuccinimid (NBS) als Bromierungsmittel in Gegenwart eines geeigneten Lösungsmittels wie Dichlormethan. Die Reaktion wird in der Regel bei Raumtemperatur durchgeführt, um eine selektive Bromierung an der gewünschten Position am Indolinring zu gewährleisten.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für 6'-Bromspiro[cyclobutan-1,3'-indolin] nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Syntheseverfahren beinhalten. Dies würde die Optimierung der Reaktionsbedingungen wie Temperatur, Lösungsmittel und Reaktionszeit umfassen, um höhere Ausbeuten und Reinheit zu erzielen. Die industrielle Produktion kann auch kontinuierliche Verfahren umfassen, um die Effizienz und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
6'-Bromspiro[cyclobutan-1,3'-indolin] kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Bromatom kann unter geeigneten Bedingungen durch andere Nukleophile wie Amine oder Thiole ersetzt werden.
Oxidationsreaktionen: Der Indolin-Teil kann oxidiert werden, um entsprechende Indolderivate zu bilden.
Reduktionsreaktionen: Die Verbindung kann reduziert werden, um das Bromatom zu entfernen oder die spirocyclische Struktur zu modifizieren.
Häufige Reagenzien und Bedingungen
Substitution: Nukleophile wie Natriumazid oder Kaliumthiocyanat in polaren Lösungsmitteln.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Hauptprodukte, die gebildet werden
Substitution: Bildung substituierter Indolinderivate.
Oxidation: Bildung von Indolderivaten.
Reduktion: Bildung von debromierten oder modifizierten spirocyclischen Verbindungen.
Wissenschaftliche Forschungsanwendungen
6'-Bromspiro[cyclobutan-1,3'-indolin] hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle und spirocyclischer Verbindungen verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird als Vorläufer für die Entwicklung pharmazeutischer Wirkstoffe erforscht.
Industrie: Wird bei der Synthese von Materialien mit spezifischen Eigenschaften verwendet, wie z. B. optoelektronische Materialien und Katalysatoren.
5. Wirkmechanismus
Der Wirkmechanismus von 6'-Bromspiro[cyclobutan-1,3'-indolin] hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, was zur Modulation biochemischer Pfade führt. Die spirocyclische Struktur kann seine Bindungsaffinität und Spezifität beeinflussen, was es zu einem wertvollen Gerüst für das Drug-Design macht.
Wirkmechanismus
The mechanism of action of 6’-Bromospiro[cyclobutane-1,3’-indoline] depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The spirocyclic structure can influence its binding affinity and specificity, making it a valuable scaffold for drug design.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6'-Bromspiro[cyclobutan-1,3'-indolin]-2'-on: Ähnliche spirocyclische Struktur mit einer Ketongruppe.
Spiro[cyclobutan-1,3'-indolin]-Derivate: Verschiedene Derivate mit unterschiedlichen Substituenten am Indolinring.
Einzigartigkeit
6'-Bromspiro[cyclobutan-1,3'-indolin] ist durch das Vorhandensein des Bromatoms einzigartig, das durch verschiedene chemische Reaktionen selektiv modifiziert werden kann.
Eigenschaften
Molekularformel |
C11H12BrN |
|---|---|
Molekulargewicht |
238.12 g/mol |
IUPAC-Name |
6-bromospiro[1,2-dihydroindole-3,1'-cyclobutane] |
InChI |
InChI=1S/C11H12BrN/c12-8-2-3-9-10(6-8)13-7-11(9)4-1-5-11/h2-3,6,13H,1,4-5,7H2 |
InChI-Schlüssel |
XRNPOAHRSVEKGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CNC3=C2C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11871284.png)




![[1]Benzothieno[3,2-h]isoquinoline](/img/structure/B11871330.png)



![4'-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine](/img/structure/B11871351.png)


![7-(Dimethylamino)-6H-benzo[c]chromen-6-one](/img/structure/B11871371.png)

